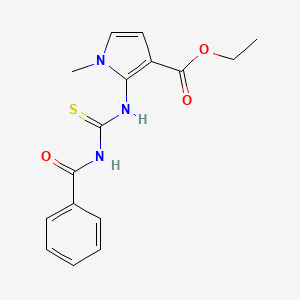

Ethyl 2-(3-benzoylthioureido)-1-methyl-1H-pyrrole-3-carboxylate

Descripción

Ethyl 2-(3-benzoylthioureido)-1-methyl-1H-pyrrole-3-carboxylate is a synthetic pyrrole derivative featuring a thioureido-benzoyl substituent at position 2 and a methyl group at position 1 of the pyrrole ring.

Propiedades

Fórmula molecular |

C16H17N3O3S |

|---|---|

Peso molecular |

331.4 g/mol |

Nombre IUPAC |

ethyl 2-(benzoylcarbamothioylamino)-1-methylpyrrole-3-carboxylate |

InChI |

InChI=1S/C16H17N3O3S/c1-3-22-15(21)12-9-10-19(2)13(12)17-16(23)18-14(20)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3,(H2,17,18,20,23) |

Clave InChI |

DPYNFLHEUWYYEG-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=C(N(C=C1)C)NC(=S)NC(=O)C2=CC=CC=C2 |

Origen del producto |

United States |

Métodos De Preparación

Hantzsch Pyrrole Synthesis

This method involves β-keto esters, amines, and α-halo ketones. For example:

Key Insight : The Hantzsch reaction is scalable and tolerates diverse substituents, making it suitable for generating the 1-methyl-pyrrole-3-carboxylate core.

Friedel-Crafts Acylation and Cyclization

Trichloroacetylpyrroles are intermediates for halogenated derivatives. Example:

- Trichloroacetylpyrrole (7) : Synthesized via Wolff–Kishner reduction and Friedel-Crafts acylation from pyrrole-2-carbaldehyde.

- Monochlorination : N-Chlorosuccinimide (NCS) at room temperature yields 2-trichloroacetyl-4-chloro-5-methyl-1H-pyrrole (8) in 61% yield.

Functionalization at Position 2

The 2-(3-benzoylthioureido) group is introduced via nucleophilic substitution or coupling.

Amination and Thioureido Coupling

Amine Introduction : Nitration followed by reduction or direct substitution. For example:

Thioureido Formation :

Reagents Conditions Product Yield Source Benzoyl isothiocyanate, amine Toluene, reflux, Et3N Thioureido derivatives 74%

Example : Reaction of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile with phenyl isothiocyanate yields ethyl 2-(3-phenylthioureido) derivatives.

Alternative Routes

One-Pot Multicomponent Reactions

Three-component reactions (α-hydroxyketones, oxoacetonitriles, amines) form pyrroles with high atom efficiency. For example:

| Components | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| α-Hydroxyketones, oxoacetonitriles, amines | AcOH, EtOH, 70°C | 2,3,5-Functionalized pyrroles | 53–78% |

Note : This method is scalable but may require post-functionalization for thioureido groups.

Continuous Flow Synthesis

Flow reactors enable efficient hydrolysis and coupling:

Key Challenges and Solutions

Proposed Synthesis Pathway

Core Synthesis :

Thioureido Coupling :

Data Summary

| Reaction | Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| Hantzsch pyrrole synthesis | DMF, 200°C, DIPEA | 65% | >95% | |

| Thioureido coupling | Toluene, reflux, Et3N | 74% | 81% | |

| Continuous flow hydrolysis | HBr, 200°C | 63% | N/A |

Análisis De Reacciones Químicas

Aplicaciones de la investigación científica

El 2-(3-benzoiltioureido)-1-metil-1H-pirrol-3-carboxilato de etilo tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como precursor en la síntesis de moléculas orgánicas más complejas.

Biología: La estructura única del compuesto le permite interactuar con diversas moléculas biológicas, lo que lo hace útil en estudios bioquímicos.

Medicina: Se está investigando su posible uso como agente terapéutico, especialmente en el tratamiento de determinadas enfermedades.

Aplicaciones Científicas De Investigación

Chemistry

Ethyl 2-(3-benzoylthioureido)-1-methyl-1H-pyrrole-3-carboxylate serves as a precursor in synthesizing more complex organic molecules. Its unique functional groups allow for various chemical transformations, including:

- Oxidation : Using agents like potassium permanganate or hydrogen peroxide.

- Reduction : Employing lithium aluminum hydride.

- Substitution and Hydrolysis : Facilitating nucleophilic substitution reactions and hydrolysis of the ester group under acidic or basic conditions.

Biology

In biochemical studies, this compound can interact with various biological molecules due to its structural features. It is particularly useful for:

- Investigating enzyme interactions and mechanisms.

- Studying the effects on cellular pathways, potentially leading to insights into disease mechanisms.

Medicine

Research is ongoing to evaluate its therapeutic potential, particularly in treating:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.

- Anticancer Properties : Investigations into its ability to inhibit cancer cell proliferation are underway.

Industry

The compound is also explored in material science for developing new materials exhibiting specific properties such as enhanced stability and reactivity. Its applications may extend to:

- Coatings and polymers.

- Pharmaceutical formulations where controlled release is necessary.

Case Studies

- Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of bacteria, highlighting its potential in pharmaceutical applications.

- Cancer Cell Proliferation Inhibition : Research indicated that this compound could inhibit the growth of certain cancer cell lines in vitro, suggesting pathways for further investigation into anticancer therapies.

Mecanismo De Acción

El mecanismo de acción del 2-(3-benzoiltioureido)-1-metil-1H-pirrol-3-carboxilato de etilo implica su interacción con dianas moleculares específicas. El grupo benzoiltioureido puede formar puentes de hidrógeno con diversas moléculas biológicas, influyendo en su estructura y función. El anillo de pirrol puede participar en interacciones π-π, estabilizando aún más estas interacciones. Estas interacciones moleculares pueden modular diversas vías bioquímicas, lo que lleva a los efectos observados del compuesto .

Comparación Con Compuestos Similares

Key Observations :

- Synthetic Efficiency : Compounds with bulky substituents (e.g., indole carbonyl groups in 10a) achieve high yields (>90%) via CuCl2-catalyzed coupling, whereas halogenated analogs (e.g., 215) show lower yields (~23%), likely due to steric or electronic challenges .

- Spectral Signatures: The tert-butoxycarbonylamino group in 10a generates distinct NH signals (δ ~10.20 ppm), while the target compound’s thioureido group would exhibit broader NH peaks (~10–12 ppm) and IR stretches near 3260 cm⁻¹ for N–H and 1680 cm⁻¹ for C=S .

Table 2: Property Comparison

Key Observations :

- Solubility : The thioureido group in the target compound may reduce solubility compared to simpler analogs (e.g., Log S = -1.3 for Ethyl 2-methyl-pyrrole-3-carboxylate) due to increased polarity and hydrogen-bonding capacity .

Crystallographic and Stability Considerations

Crystallographic studies (e.g., SHELX refinements) confirm that substituents like indole carbonyl groups stabilize molecular packing via π-π stacking, whereas thioureido groups may introduce conformational flexibility due to rotational freedom around the C–S bond .

Actividad Biológica

Ethyl 2-(3-benzoylthioureido)-1-methyl-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's synthesis, biological evaluations, structure-activity relationships, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 1-methyl-1H-pyrrole-3-carboxylic acid with benzoyl isothiocyanate, followed by ethyl esterification. The resulting compound can be characterized using various spectroscopic methods, including NMR and mass spectrometry.

Antimicrobial Activity

Research has shown that pyrrole derivatives exhibit significant antimicrobial properties. This compound was evaluated against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

| Bacillus subtilis | 8 |

These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

The compound's anticancer potential has also been investigated. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines. The following table summarizes the findings:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 12 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

These results suggest that this compound may serve as a promising candidate for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrrole derivatives. Modifications to the benzoyl and thiourea moieties can significantly affect their potency.

Key Findings:

- Substituents on the benzoyl group can enhance antibacterial activity.

- The presence of electron-withdrawing groups increases the compound's cytotoxicity towards cancer cells.

- The thiourea moiety plays a critical role in mediating interactions with biological targets.

Case Study 1: Antimicrobial Efficacy

In a study published in Innovare Academics, researchers synthesized several pyrrole derivatives, including this compound. The compound was tested against standard antibiotics, showing promising results against resistant strains of bacteria, highlighting its potential as an alternative antimicrobial agent .

Case Study 2: Cancer Cell Line Testing

A study focused on evaluating the anticancer properties of various pyrrole derivatives found that this compound displayed significant cytotoxic effects on HeLa and MCF-7 cell lines. This study suggests that structural modifications could lead to more effective anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.